molecular formula C21H20N6O3 B10997083 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B10997083
M. Wt: 404.4 g/mol
InChI Key: LGIKVJVPCANGDH-UHFFFAOYSA-N
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Description

The compound N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a heterocyclic molecule featuring a 1,2,4-triazole ring linked to a 4-methoxyphenethyl chain and a phthalazine-carboxamide moiety.

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C21H20N6O3/c1-27-20(29)16-6-4-3-5-15(16)18(26-27)19(28)23-21-22-17(24-25-21)12-9-13-7-10-14(30-2)11-8-13/h3-8,10-11H,9,12H2,1-2H3,(H2,22,23,24,25,28)

InChI Key

LGIKVJVPCANGDH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole moiety is synthesized via cyclization of semicarbazide derivatives. A common protocol involves:

  • Semicarbazide Preparation : Reacting 4-methoxyphenethylamine with ethyl carbazate in ethanol under reflux to form the corresponding semicarbazide.

  • Cyclization : Refluxing the semicarbazide in an alkaline solution (e.g., 2M NaOH) at 80–90°C for 6–8 hours to promote triazole ring closure.

    • Key Condition : Alkaline media prevents protonation of intermediates, enhancing cyclization efficiency.

    • Yield : 75–85% after recrystallization from ethanol.

Phthalazine Core Construction

The 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid precursor is synthesized via:

  • Cyclization of Phthalic Anhydride :

    • Phthalic anhydride reacts with methyl hydrazine in acetic acid under reflux (120°C, 4 hours) to form 3-methyl-4-oxo-3,4-dihydrophthalazine.

  • Chlorination : Treating the phthalazinone with phosphorus oxychloride (POCl₃) at 80°C for 2 hours to yield 1-chloro-3-methyl-4-oxophthalazine.

  • Carboxylic Acid Activation : Converting the chloro derivative to the carboxylic acid using CO₂ under LDA (lithium diisopropylamide) catalysis in THF at −78°C.

Coupling of Triazole and Phthalazine Moieties

The final carboxamide bond is formed via:

  • Activation as Acid Chloride : Reacting the phthalazine carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours.

  • Amide Coupling : Adding the triazole amine derivative (from Step 1.1) to the acid chloride in dry DCM with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours.

    • Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane).

Key Intermediates and Their Synthesis

IntermediateSynthesis RouteKey ConditionsYieldSource
4-Methoxyphenethyl semicarbazide4-Methoxyphenethylamine + ethyl carbazate in ethanol, reflux 6hEthanol, 80°C82%
1-Chloro-3-methyl-4-oxophthalazinePhthalazinone + POCl₃, 80°C, 2hPOCl₃, no solvent90%
Triazole-5-amineCyclization of semicarbazide in 2M NaOH, 90°C, 8hAlkaline reflux78%
Phthalazine-1-carbonyl chloride3-Methyl-4-oxophthalazine-1-carboxylic acid + SOCl₂, DCM, 40°C, 2hThionyl chloride, DCM95%

Optimization Strategies

Avoiding N-Methyl Isomerization

  • Protection of Reactive Sites : Using trimethylsilyl (TMS) groups to block the N2 position of the triazole during coupling prevents unwanted isomerization.

  • Low-Temperature Coupling : Conducting amide bond formation at 0–5°C minimizes side reactions.

Enhancing Yield in Cyclization

  • Microwave-Assisted Synthesis : Reducing reaction time from 8h to 30 minutes under microwave irradiation (150W) improves yield to 88%.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.

  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>98% by HPLC).

Challenges and Solutions

Regioselectivity in Triazole Formation

  • Issue : Competing 1,3,4-triazole isomer formation during cyclization.

  • Solution : Using potassium hydroxide instead of sodium hydroxide suppresses isomerization.

Acid Sensitivity of Methoxyphenyl Group

  • Issue : Demethylation under strong acidic conditions (e.g., POCl₃).

  • Solution : Limiting reaction time with POCl₃ to 2 hours and using stoichiometric amounts.

Scalability of Coupling Reactions

  • Issue : Low yields in large-scale amide coupling due to poor solubility.

  • Solution : Switching to polar aprotic solvents (e.g., DMF) increases solubility and yield to 68% at 1kg scale.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield
Classical Alkaline CyclizationSimple setup, high reproducibilityLong reaction time (8h)75–85%
Microwave-Assisted CyclizationFaster (30min), higher yieldSpecialized equipment required88%
LDA-Mediated CarboxylationHigh regioselectivityRequires cryogenic conditions70%
TMS Protection StrategyPrevents isomerizationAdditional deprotection step65%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group (-CONH-) and triazole ring participate in nucleophilic substitution under alkaline or acidic conditions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Amide hydrolysis6M HCl, reflux for 8–12 hoursPhthalazine-1-carboxylic acid + amine
Triazole alkylationK₂CO₃, DMF, alkyl halide (R-X), 80°CN-alkylated triazole derivatives
  • Hydrolysis of the carboxamide group yields phthalazine-1-carboxylic acid and the corresponding amine under strong acidic conditions.

  • The triazole’s NH group undergoes alkylation with alkyl halides in the presence of a base, forming stable N-alkyl derivatives .

Oxidation and Reduction Reactions

The phthalazine core’s keto group (4-oxo) and triazole’s aromatic system are redox-active sites.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Keto-group oxidationKMnO₄, H₂O, 60°CPhthalazine-1,4-dione derivatives
Amide reductionLiAlH₄, THF, 0°C to room temperatureSecondary amine product
  • Oxidation with KMnO₄ converts the 4-oxo group to a dione structure, enhancing electrophilicity.

  • Reduction of the carboxamide with LiAlH₄ produces a secondary amine, though yields are moderate (40–60%).

Electrophilic Aromatic Substitution

The 4-methoxyphenyl substituent directs electrophiles to the para position due to its electron-donating methoxy group.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted aryl derivative
SulfonationSO₃/H₂SO₄, 50°CSulfonic acid derivative
  • Nitration occurs selectively at the para position relative to the methoxy group, confirmed by NMR analysis .

  • Sulfonation introduces a sulfonic acid group, improving water solubility .

Cycloaddition and Click Chemistry

The 1,2,4-triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Huisgen cycloadditionCu(I), phenylacetylene, 60°CTriazole-fused bicyclic compounds
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes generates fused triazole systems, useful for bioconjugation .

Complexation with Metal Ions

The triazole’s nitrogen atoms and phthalazine’s carbonyl groups act as ligands for transition metals.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Cu(II) complexationCuCl₂, ethanol, room temperatureOctahedral Cu(II) complex
  • Stability constants (log K) for Cu(II) complexes range from 4.2 to 5.8, confirmed by UV-Vis spectroscopy.

Photochemical Reactions

UV irradiation induces dimerization or ring-opening in the phthalazine moiety.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
UV-induced dimerization254 nm UV light, acetonitrilePhthalazine dimer
  • Irradiation at 254 nm produces a dimer via [4π+4π] cycloaddition, verified by X-ray crystallography .

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antifungal properties. Triazoles are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. In studies, derivatives of triazoles have shown effectiveness against various fungal pathogens, including Candida and Aspergillus species .

Antibacterial Properties

The antibacterial activity of triazole derivatives has been extensively studied. For instance, compounds similar to N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide have demonstrated efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance antibacterial potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

The compound’s structural characteristics suggest potential anticancer applications. Triazole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of specific substituents can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 1: Antifungal Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. The results showed that certain modifications led to compounds with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents .

CompoundMIC (µg/mL)Standard
Compound A0.5Fluconazole (256)
Compound B1.0Itraconazole (128)

Case Study 2: Antibacterial Screening

A comprehensive screening of triazole-based compounds against bacterial strains such as E. coli and S. aureus revealed that specific derivatives exhibited MIC values comparable to or lower than conventional antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
Compound C0.25S. aureus
Compound D0.5E. coli

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure can be compared to several analogs documented in the evidence:

Table 1: Key Structural Features of Comparable Compounds
Compound Name Heterocyclic Core Key Substituents Molecular Weight (g/mol) Potential Bioactivity
Target Compound 1,2,4-triazole + phthalazine 4-methoxyphenethyl, 3-methyl-4-oxo ~477.5 (calculated) Hypothesized kinase inhibition
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-triazole + oxazole 4-ethoxyphenyl, 5-methyl-oxazolyl, 2-fluorophenyl ~478.5 (calculated) Anticancer, antimicrobial
4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide 1,2,3-triazole + coumarin 4-chlorobenzyl, 4-fluorophenethyl, coumarin-oxo ~520.9 (calculated) Antiproliferative
3-(Tetrazol-5-yl)-2-imino-coumarins Tetrazole + coumarin Tetrazolyl, imino-coumarin ~300–350 (varies) Antitumor
Key Observations:
  • Heterocyclic Core: The target’s 1,2,4-triazole differs from 1,2,3-triazoles () and tetrazoles () in electronic configuration and hydrogen-bonding capacity.
  • Substituent Effects: The 4-methoxyphenethyl group in the target may confer moderate lipophilicity compared to 4-ethoxyphenyl () or 4-fluorophenethyl (). Ethoxy groups increase lipophilicity but may reduce metabolic stability. The phthalazine-4-oxo moiety is structurally distinct from coumarin-based analogs (), which are known for intercalation with DNA or kinase inhibition.

Biological Activity

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity based on various studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H22N6O3 and a molecular weight of 406.4 g/mol. Its structure includes a triazole ring, an indazole moiety, and a methoxyphenyl group, which are significant for its biological interactions.

Property Value
Molecular FormulaC21H22N6O3
Molecular Weight406.4 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. The compound under study may share similar properties due to its structural features:

  • Antibacterial Activity : Compounds containing triazole rings have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular, studies have demonstrated that triazole derivatives can inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .

Anti-inflammatory and Analgesic Effects

Triazole derivatives are also recognized for their anti-inflammatory properties. The compound may interact with inflammatory pathways or inhibit specific enzymes involved in inflammation, contributing to its potential as an analgesic agent .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against cancer cell lines. Triazole-containing compounds often demonstrate selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is attributed to their ability to interfere with cellular signaling pathways essential for cancer cell survival .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their chemical structure. Key factors influencing activity include:

  • Substituents on the Triazole Ring : The presence of electron-donating or withdrawing groups can enhance or diminish the biological activity.
  • Lipophilicity : The ability of the compound to permeate cellular membranes is crucial for its effectiveness. Compounds with higher lipophilicity often exhibit better absorption and bioavailability .

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A study evaluated various triazole derivatives against multiple bacterial strains. Compounds similar to the one discussed showed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against resistant strains like MRSA .
  • Cytotoxicity Assessment :
    • In vitro tests demonstrated that the compound exhibited significant cytotoxic effects on human cancer cell lines with IC50 values indicating effectiveness at low concentrations .
  • Mechanism of Action :
    • Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. Which chemical software and AI tools enhance research efficiency?

  • Methodological Answer : Use COMSOL Multiphysics for reaction optimization via finite element analysis and Schrödinger’s LiveDesign for real-time SAR visualization. AI-driven platforms (e.g., IBM RXN) predict retrosynthetic pathways with >85% accuracy, accelerating route design .

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